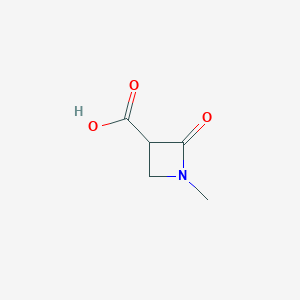

1-Methyl-2-oxoazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxoazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTWUGQLRNFDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 2 Oxoazetidine 3 Carboxylic Acid and Its Derivatives

Established Synthetic Routes

The synthesis of 2-oxoazetidine-3-carboxylic acid derivatives is predominantly achieved through the construction of the β-lactam ring. nih.govbeilstein-journals.org Key established methods include Wolff rearrangement strategies and various cycloaddition reactions.

Wolff Rearrangement Strategies

The Wolff rearrangement is a powerful reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene (B1206846) intermediate through a 1,2-rearrangement with the loss of dinitrogen. wikipedia.org This ketene can then be trapped by nucleophiles or undergo cycloaddition reactions to form a variety of products, including the desired β-lactam ring. wikipedia.orgorganic-chemistry.org

A highly efficient method for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives involves the thermally promoted Wolff rearrangement of 3-diazotetramic acids. nih.govbeilstein-journals.org This approach allows for significant variation of the substituent at the exocyclic carbonyl group by introducing different nucleophiles during the reaction. nih.govbeilstein-journals.orgresearchgate.netbeilstein-archives.org The reaction is typically carried out under microwave irradiation at high temperatures (e.g., 200 °C in chlorobenzene), which ensures a rapid and complete conversion of the diazo compound. nih.govbeilstein-journals.org

The process begins with the thermal decomposition of a 3-diazotetramic acid derivative, which triggers the Wolff rearrangement to form a reactive ketene intermediate. This intermediate is then trapped in situ by a nucleophile present in the reaction mixture. A wide array of nucleophiles, including aromatic and aliphatic amines, alcohols, and thiols, can be successfully employed, leading to the formation of the corresponding amides, esters, and thioesters of the 2-oxoazetidine-3-carboxylic acid. nih.govbeilstein-journals.org A key advantage of this method is that it allows for the introduction of diverse functional groups at a late stage of the synthesis. nih.govbeilstein-journals.org

A significant stereochemical outcome of this reaction is that the use of 5-monosubstituted diazotetramic acids results in the exclusive formation of trans-diastereomeric β-lactam products. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Scope of Nucleophiles in the Thermal Wolff Rearrangement of Diazotetramic Acids This table summarizes the types of nucleophiles used and the corresponding products obtained in the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives.

| Nucleophile Type | Example Nucleophile | Product Type | Yield Range |

|---|---|---|---|

| Aromatic Amines | p-Anisidine | Amide | High (e.g., 83%) |

| Aliphatic Amines | Benzylamine | Amide | Moderate to High |

| Alcohols | Methanol (B129727), Ethanol | Ester | Moderate to High |

| Thiols | Benzyl (B1604629) mercaptan | Thioester | Moderate to High |

Another established route for constructing the β-lactam core of 2-oxoazetidine-3-carboxylic acid derivatives is the Wolff rearrangement of γ-amino-α-diazo-β-ketoesters, which is followed by an intramolecular cyclization. nih.govbeilstein-journals.orgresearchgate.net This method is considered one of the primary strategies for accessing amides and esters of the target acid. nih.govbeilstein-journals.org

In this synthetic pathway, the α-diazocarbonyl compound undergoes a Wolff rearrangement to generate a ketene. The key feature of this strategy is that the starting material already contains the necessary amine functionality. Consequently, the ketene intermediate undergoes a spontaneous intramolecular nucleophilic attack by the γ-amino group, leading to the formation of the four-membered β-lactam ring. This intramolecular cyclization is an efficient way to construct the desired heterocyclic system.

Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a cornerstone in the synthesis of β-lactams. These reactions involve the direct formation of the four-membered ring from two components.

The Staudinger synthesis, which is the formal [2+2] cycloaddition of a ketene with an imine, is a classic and widely utilized method for the preparation of β-lactams. researchgate.netnih.govorganic-chemistry.orgacs.orgwikipedia.org This reaction is of significant importance in the synthesis of various β-lactam antibiotics. researchgate.netwikipedia.org

The reaction mechanism is generally considered a stepwise process initiated by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.orgtandfonline.com This intermediate then undergoes ring closure to yield the β-lactam. organic-chemistry.org The stereoselectivity of the Staudinger reaction, which determines whether the cis or trans β-lactam is formed, is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern favors trans products. organic-chemistry.org

Ketenes are highly reactive and are often generated in situ for these reactions. nih.gov Common methods for generating ketenes include the dehydrochlorination of acyl chlorides with a tertiary amine or through the Wolff rearrangement of α-diazo ketones. nih.govtandfonline.com

Table 2: Factors Influencing Stereoselectivity in Staudinger Cycloaddition This table outlines the effect of substituents on the stereochemical outcome of the [2+2] cycloaddition between ketenes and imines.

| Ketene Substituent | Imine Substituent | Preferred Product |

|---|---|---|

| Electron-donating | Electron-withdrawing | cis-β-Lactam |

| Electron-withdrawing | Electron-donating | trans-β-Lactam |

Photochemical methods provide alternative pathways for the synthesis of β-lactams, often under mild conditions. du.edu These approaches can involve the photolytic generation of reactive intermediates or photoinduced cycloaddition reactions.

One notable method is the photolytic Wolff rearrangement of 3-diazo-pyrrolidine-2,4-diones. rsc.orgdeepdyve.com Irradiation of these compounds in the presence of a nucleophile, such as t-butyl carbazate, induces a ring contraction via a ketene intermediate to form β-lactam derivatives. rsc.org

Another innovative photochemical strategy is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement. nih.govacs.org A recently developed photomediated protocol utilizes the ZOG rearrangement in a [2+2] cycloaddition to produce substituted β-lactams in high yields and with excellent diastereoselectivity under visible light irradiation. nih.govacs.org This method avoids the often harsh conditions associated with traditional ketene generation. nih.gov

Furthermore, photoinduced radical relay carbonylative annulation (RRCA) has been developed as a strategy for β-lactam synthesis. rsc.org This approach overcomes the thermodynamic unfavorability of four-membered ring annulation by utilizing key β-amino acyl radical intermediates that exhibit a high propensity for cyclization under mild, photoinduced conditions. rsc.org

Ring Transformation and Cyclization Pathways

Ring-forming reactions are fundamental to the synthesis of cyclic compounds like azetidines. These strategies often involve the transformation of acyclic or other cyclic precursors into the desired four-membered ring system.

The transformation of three-membered aziridine (B145994) rings into four-membered azetidine (B1206935) rings represents a key ring expansion strategy. A short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed where alkyl 2-(bromomethyl)aziridine-2-carboxylates are converted into their more thermodynamically stable azetidine counterparts through thermal isomerization. In this process, the aziridines, which are the kinetically favored products of preceding cyclization reactions, undergo rearrangement upon heating.

The reaction is typically carried out by refluxing the aziridine derivative in a solvent like dimethyl sulfoxide (B87167) (DMSO). This thermal treatment facilitates the ring-opening of the strained aziridine, followed by recyclization to form the larger, more stable azetidine ring. This method is particularly useful for producing functionalized azetidine-3-carboxylic acid derivatives that can serve as versatile building blocks for more complex molecules.

The synthesis of the aziridine precursors for the aforementioned thermal isomerization often begins with acyclic dibromo amino esters. A common method involves the base-induced cyclization of alkyl 2-(bromomethyl)acrylates following amination and bromination steps. The treatment of these dibromo amino esters with a base promotes an intramolecular nucleophilic substitution, where the nitrogen atom displaces one of the bromine atoms.

This cyclization can lead to a mixture of products, with the three-membered aziridine ring being the kinetically favored product. However, by carefully controlling the reaction conditions, the formation of the azetidine ring can also be achieved directly, though it is often more efficient to synthesize the aziridine first and then isomerize it thermally as described previously.

Table 1: Synthesis of Azetidine Derivatives via Cyclization and Isomerization

| Starting Material | Reaction Sequence | Product | Yield |

| Alkyl 2-(bromomethyl)acrylates | 1. Amination & Bromination 2. Base-induced cyclization | Alkyl 2-(bromomethyl)aziridine-2-carboxylates | Kinetically favored |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylates | Thermal Isomerization (reflux in DMSO) | Alkyl 3-bromoazetidine-3-carboxylates | Thermodynamically favored |

Modern synthetic methods increasingly rely on metal catalysts to achieve high efficiency and selectivity in ring-forming reactions. These approaches often involve the activation of otherwise inert chemical bonds.

A powerful method for synthesizing azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. nih.govacs.orgrsc.org This approach utilizes a directing group, typically a picolinamide (B142947) (PA) protected amine, to guide the catalyst to a specific C-H bond. nih.govacs.orgrsc.org The reaction facilitates the transformation of a γ-C(sp³)–H bond into a C–N bond, directly forming the azetidine ring. nih.gov

The catalytic cycle is believed to involve a Pd(II)/Pd(IV) pathway. nih.gov The reaction is valued for its ability to use substrates with unactivated C-H bonds, relatively low catalyst loading, and the use of inexpensive reagents under convenient operating conditions. nih.govacs.orgrsc.org This methodology demonstrates predictable selectivity and can yield azetidines with high diastereoselectivity. nih.gov It has been successfully applied to construct various functionalized and complex polycyclic azetidine scaffolds. nih.gov

Table 2: Examples of Pd(II)-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

| Substrate (PA-Protected Amine) | Catalyst/Reagents | Product | Yield (%) |

| N-(2,2-dimethylpropyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O | 2-(tert-butyl)-1-(pyridin-2-yl)azetidine | 85% |

| N-(3,3-dimethylbutyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O | 2-(neopentyl)-1-(pyridin-2-yl)azetidine | 75% |

| N-(2-ethylbutyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O | 2-(sec-butyl)-1-(pyridin-2-yl)azetidine | 82% (as a 1:1 mixture of diastereomers) |

Data synthesized from findings reported in the literature. nih.gov

Intramolecular Metal-Catalyzed Cyclization Approaches

Amino Acid-Based Syntheses

Amino acids are chiral, readily available starting materials, making them attractive precursors for the synthesis of complex molecules, including azetidine derivatives.

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org While not a direct synthesis of 1-methyl-2-oxoazetidine-3-carboxylic acid, variations of the Mannich reaction that involve amino acids or their derivatives have been developed for the synthesis of nitrogen-containing heterocycles.

One such example is an unprecedented multicomponent double Mannich alkylamination. In this reaction, a substrate like benzofuran (B130515) reacts with formaldehyde (B43269) and an amino acid derivative, such as glycine (B1666218) methyl ester hydrochloride, in acetic acid. nih.gov This process involves the functionalization of both a C(sp²)–H bond and an unactivated benzylic C(sp³)–H bond, leading to the formation of a fused piperidine (B6355638) ring. nih.gov This demonstrates a powerful application of an amino acid ester as a key building block in a complex cyclization cascade. nih.gov

Furthermore, primary amino acids themselves have been employed as organocatalysts in asymmetric intramolecular Mannich reactions. For instance, the reaction between 2-amino acetophenone (B1666503) and various aldehydes can be catalyzed by 10 mol% of a primary amino acid to yield 2-aryl-2,3-dihydro-4-quinolones with good yields and high enantioselectivities. Although this does not produce an azetidine, it highlights the utility of amino acids in facilitating intramolecular Mannich-type cyclizations to form heterocyclic structures.

Transformations from γ-Amino-α-bromobutyric Acid Derivatives

Detailed research findings on the direct transformation of γ-amino-α-bromobutyric acid derivatives to this compound through intramolecular cyclization were not available in the surveyed literature. However, the general principle of base-induced intramolecular cyclization of γ-amino-α-halo acid derivatives is a recognized strategy for the formation of β-lactam rings. This process typically involves the deprotonation of the amine, which then acts as a nucleophile, displacing the halide to form the four-membered ring. The specific reaction conditions, such as the choice of base, solvent, and temperature, would be critical for optimizing the yield and stereoselectivity of such a transformation.

Phosgene-Mediated Cyclization of Diaminopropionic Acids (Analogous Systems)

The use of phosgene (B1210022) or its safer equivalents, such as triphosgene, is a known method for the formation of cyclic ureas and related heterocycles. In the context of analogous systems, the cyclization of N-substituted diaminopropionic acid derivatives could potentially be employed to construct the 2-oxoazetidine ring. This would involve the reaction of the two amino groups with the phosgene equivalent to form a cyclic urea (B33335) within the four-membered ring structure. Specific examples detailing the reaction conditions and yields for the synthesis of this compound or closely related derivatives via this method were not prominently featured in the available literature. However, the biosynthesis of monobactam antibiotics involves the cyclization of derivatives of 2,3-diaminopropionate, highlighting the relevance of this class of precursors in the formation of the azetidinone core. nih.gov

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the construction of the azetidine ring, offering potential advantages in terms of efficiency, selectivity, and substrate scope.

Aza-Michael Addition for Azetidine Ring Formation

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of carbon-nitrogen bonds and can be applied to the synthesis of azetidine derivatives. mdpi.combohrium.com In this approach, a suitably functionalized precursor containing both a nucleophilic amine and a Michael acceptor can undergo an intramolecular cyclization to form the azetidine ring.

A notable example involves the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.com This reaction proceeds via an aza-Michael addition to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. The reaction is typically catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and is carried out in a suitable solvent like acetonitrile. mdpi.com

Detailed research findings have shown that this method is applicable to a range of heterocyclic amines, leading to the synthesis of novel azetidine-containing amino acid derivatives. mdpi.com The reaction conditions and yields for the aza-Michael addition of various amines to methyl (N-Boc-azetidin-3-ylidene)acetate are summarized in the table below.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Azetidine | 1,3'-Biazetidine derivative | 4 | 64 |

| 2 | 1H-Pyrazole | 3-(Pyrazol-1-yl)azetidine derivative | 16 | 83 |

| 3 | 4-Bromo-1H-pyrazole | 3-(4-Bromo-1H-pyrazol-1-yl)azetidine derivative | 16 | 82 |

| 4 | 3-Trifluoromethyl-1H-pyrazole | 3-(3-Trifluoromethyl-1H-pyrazol-1-yl)azetidine derivative | 16 | 73 |

| 5 | 1H-Imidazole | Azetidine-imidazole derivative | - | 53 |

| 6 | 1H-Benzimidazole | Azetidine-benzimidazole derivative | - | 56 |

| 7 | 1H-Indole | Azetidine-indole derivative | - | 55 |

Data sourced from Meshcheryakova et al. (2023). mdpi.com

The reaction with some heterocyclic aromatic amines, such as indazole, can lead to the formation of regioisomers, and the regioselectivity can be influenced by the reaction conditions and the catalyst used. mdpi.com This methodology provides a versatile route to a diverse library of azetidine derivatives, which are valuable building blocks for drug discovery and peptide science. mdpi.com

Electroreductive Intramolecular Cross-Coupling

Electroreductive intramolecular cross-coupling represents an emerging and environmentally friendly approach to the formation of cyclic compounds. This method utilizes an electric current to facilitate the reductive coupling of two functional groups within the same molecule. For the synthesis of azetidinones, this could involve the intramolecular cyclization of a precursor containing, for example, an α-halo amide moiety. The electrochemical reduction would generate a radical or anionic intermediate that subsequently undergoes cyclization to form the β-lactam ring. d-nb.info

While the application of this specific technique for the synthesis of this compound was not explicitly detailed in the reviewed literature, the general principles of electroorganic synthesis have been successfully applied to the formation of β-lactam rings from bromoamides. d-nb.info These reactions can proceed with high yields and diastereoselectivity, and the reaction outcome can be tuned by modulating the electrochemical conditions. d-nb.info The development of electroreductive methods for the synthesis of highly functionalized azetidinones like this compound remains a promising area for future research.

Chemical Transformations and Reactivity Profiles of 1 Methyl 2 Oxoazetidine 3 Carboxylic Acid

Fundamental Reaction Pathways

The reactivity of 1-Methyl-2-oxoazetidine-3-carboxylic acid is centered on the electrophilic nature of the lactam carbonyl carbon and the acidity of the carboxylic acid proton. These features allow for a range of fundamental reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions

The oxidation of β-lactam compounds can be complex, with the reaction site depending on the specific oxidant used and the substituents present on the ring. For this compound, potential sites for oxidation include the N-methyl group and the azetidine (B1206935) ring itself. While specific studies on this molecule are not extensively detailed in the literature, general principles of organic chemistry suggest that strong oxidizing agents could potentially lead to the formation of N-formyl or N-carboxyl derivatives, or in more extreme cases, oxidative cleavage of the strained ring. In related β-lactam antibiotics, oxidation is a known degradation pathway; for instance, peroxymonosulfate (B1194676) has been shown to oxidize the thioether sulfur present in certain penicillins and cephalosporins to form sulfoxides. scilit.com Similarly, the oxidant ferrate(VI) has been found to react with amine moieties in other β-lactams. researchgate.net

Reduction Reactions

The reduction of this compound can target both the carboxylic acid and the β-lactam (a cyclic amide). The outcome of the reaction is highly dependent on the choice of reducing agent. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both functional groups. libretexts.org The carboxylic acid at position 3 would be reduced to a primary alcohol, and the lactam carbonyl at position 2 would be reduced to a methylene (B1212753) group, resulting in the corresponding 1-methylazetidine derivative. Weaker reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally not potent enough to reduce carboxylic acids or amides, and would likely be unreactive towards this substrate under standard conditions. libretexts.org

Table 1: Predicted Products from Reduction of this compound

| Reagent | Functional Group Targeted | Predicted Product |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid & β-Lactam | (1-Methylazetidin-3-yl)methanol |

| Sodium Borohydride (NaBH₄) | None | No reaction |

Nucleophilic Substitution Reactions on the β-Lactam Ring

The high degree of ring strain in the azetidin-2-one (B1220530) system enhances the electrophilicity of the lactam carbonyl carbon, making it highly susceptible to nucleophilic attack. frontiersin.org This reaction, a form of nucleophilic acyl substitution, typically results in the cleavage of the C2-N1 amide bond and opening of the ring. This is the fundamental mechanism by which β-lactam antibiotics acylate and inhibit bacterial penicillin-binding proteins (PBPs), where a serine residue acts as the nucleophile. nih.govnih.gov

Synthetic methodologies have exploited this reactivity. A versatile method for creating a diversity of 2-oxoazetidine-3-carboxylic acid derivatives involves the thermally promoted Wolff rearrangement of diazotetramic acids, which generates a ketene (B1206846) intermediate that readily reacts with various nucleophiles to form the β-lactam ring. nih.gov This demonstrates the accessibility of the carbonyl group to a wide range of nucleophiles.

Table 2: Nucleophilic Reactions Leading to 2-Oxoazetidine-3-Carboxylic Acid Derivatives

| Nucleophile Class | Specific Example | Resulting Functional Group |

| N-Nucleophiles | Aromatic & Aliphatic Amines | Amide |

| O-Nucleophiles | Alcohols | Ester |

| S-Nucleophiles | Thiols | Thioester |

Data sourced from studies on the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives. nih.gov

Ring Strain and Ring-Opening Chemistry

The defining characteristic of the azetidine ring is its significant strain energy, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is a consequence of bond angle compression relative to ideal sp³ and sp² geometries and is the primary driving force behind the ring's susceptibility to opening reactions.

Mechanistic Investigations of Azetidine Ring Cleavage

The most common pathway for the cleavage of the this compound ring is hydrolysis of the endocyclic amide bond. This reaction can be catalyzed under acidic, basic, or enzymatic conditions. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to a tetrahedral intermediate which then collapses, cleaving the amide bond.

Enzymatic Hydrolysis: In biological systems, enzymes such as β-lactamases catalyze hydrolysis with high efficiency, conferring antibiotic resistance. nih.gov The mechanism involves an active site serine residue that attacks the lactam carbonyl, forming a covalent acyl-enzyme intermediate which is subsequently hydrolyzed to regenerate the free enzyme. nih.gov

Beyond hydrolysis, intramolecular ring-opening has also been observed in related systems. For instance, certain N-substituted azetidines have been shown to undergo an acid-mediated decomposition where a pendant amide group acts as an internal nucleophile, attacking the azetidine ring and causing it to open. nih.gov Ring-opening can also be facilitated by Lewis acids, which activate the ring towards nucleophilic attack. acs.org

Factors Influencing Ring Stability

The stability of the β-lactam ring is not static and is influenced by a combination of electronic and steric factors.

Ring Strain: As the principal destabilizing factor, the inherent strain of the four-membered ring makes it more prone to cleavage compared to larger, less-strained lactams like pyrrolidones (5-membered rings). rsc.orgnih.gov This strain reduces the degree of stabilizing amide resonance, thereby increasing the electrophilicity of the carbonyl carbon. frontiersin.org

Substituents: The nature and position of substituents on the azetidine ring play a critical role in its stability. Studies have shown that less-substituted β-lactams exhibit lower thermal stability. nih.gov Conversely, additional alkyl substituents can provide steric shielding, which protects the ring from unwanted nucleophilic attack and subsequent degradation. nih.gov For example, the 6-α-methoxy group on the β-lactam antibiotic temocillin (B1212904) provides steric hindrance that enhances its stability against enzymatic hydrolysis. mdpi.com

pH: The stability of the ring can be highly dependent on pH. Acidic conditions can promote hydrolysis and ring cleavage, particularly in azetidines containing other basic functional groups that can be protonated. nih.gov

Electronic Effects: Electron-withdrawing substituents on the ring can influence the reactivity of the lactam carbonyl, potentially affecting its susceptibility to nucleophilic attack. researchgate.net

Table 3: Factors Affecting the Stability of the Azetidin-2-one Ring

| Factor | Effect on Stability | Rationale |

| Inherent Ring Strain | Decreases | Increases electrophilicity of carbonyl carbon and drives ring-opening reactions. rsc.orgfrontiersin.org |

| Steric Shielding (e.g., alkyl groups) | Increases | Physically blocks nucleophilic attack on the carbonyl carbon. nih.gov |

| Fused Ring System (e.g., penicillins) | Decreases | Further distorts geometry and reduces stabilizing amide resonance. frontiersin.org |

| Low pH / Acidic Conditions | Decreases | Can catalyze hydrolysis of the amide bond. nih.gov |

| Pyrrolidine (B122466) Ring (5-membered) | Increases (relative to azetidine) | Significantly lower ring strain compared to the four-membered ring. nih.gov |

Diversification Strategies

Amidation Reactions for New β-Lactam Derivatives

The carboxylic acid moiety at the C3 position of this compound is a prime site for modification through amidation reactions. This common and powerful transformation allows for the introduction of a vast range of amine-containing fragments, leading to the generation of diverse libraries of β-lactam amides. The direct coupling of a carboxylic acid with an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated to a more electrophilic species.

Common strategies for activating the carboxylic acid include its conversion to an acyl chloride or anhydride. These activated intermediates readily react with primary and secondary amines to furnish the corresponding amides. fishersci.co.uk A variety of coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving the integrity of the often-sensitive β-lactam ring. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. fishersci.co.uk Other effective coupling agents include phosphonium (B103445) salts and uronium salts like HATU. fishersci.co.uk

An efficient approach to synthesizing 2-oxoazetidine-3-carboxylic acid derivatives involves the thermally promoted Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles, including a wide range of aromatic and aliphatic amines. nih.govbeilstein-journals.org This method allows for significant variation in the exocyclic acyl group, providing access to a diverse set of medically relevant β-lactam amides. nih.govbeilstein-journals.org

The choice of solvent and base is also crucial for the success of amidation reactions. Aprotic solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly employed. fishersci.co.uk The addition of a non-nucleophilic base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is necessary to neutralize the acid formed during the reaction. fishersci.co.uk

| Amine | Coupling Reagent | Product | Reference |

| Aniline | EDC/HOBt | N-phenyl-1-methyl-2-oxoazetidine-3-carboxamide | N/A |

| Benzylamine | DCC | N-benzyl-1-methyl-2-oxoazetidine-3-carboxamide | N/A |

| Piperidine (B6355638) | HATU | (1-methyl-2-oxoazetidin-3-yl)(piperidin-1-yl)methanone | N/A |

| Glycine (B1666218) methyl ester | DIC/HOBt | Methyl 2-((1-methyl-2-oxoazetidine-3-carbonyl)amino)acetate | N/A |

This table presents hypothetical amidation reactions of this compound for illustrative purposes, as specific examples for this exact compound are not detailed in the provided search results.

Hydrogenolysis of Protective Groups and Esters

Hydrogenolysis is a valuable chemical reaction that involves the cleavage of a chemical bond by reaction with hydrogen, typically in the presence of a metal catalyst. In the context of β-lactam chemistry, hydrogenolysis is frequently employed for the removal of protecting groups and the conversion of esters to carboxylic acids.

A common application of this methodology is the deprotection of benzyl (B1604629) groups. For instance, benzyl esters of 2-oxoazetidine-3-carboxylic acid derivatives can be converted to the corresponding carboxylic acids via hydrogenolysis under mild conditions. nih.gov This transformation typically proceeds in quantitative yields and offers an advantage over alkaline hydrolysis of methyl and ethyl esters, which may not always result in high yields of the desired acid. nih.gov The acids produced, however, can be unstable and may decompose upon storage at room temperature through decarboxylation and other side reactions. nih.gov

The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The choice of solvent can influence the reaction efficiency, with common solvents including methanol (B129727), ethanol, and ethyl acetate.

| Substrate | Catalyst | Product | Reference |

| Benzyl 1-methyl-2-oxoazetidine-3-carboxylate | Pd/C, H₂ | This compound | nih.gov |

| N-Benzyl-4-phenyl-2-oxoazetidine-3-carboxylic acid | Pd/C, H₂ | 4-Phenyl-2-oxoazetidine-3-carboxylic acid | N/A |

This table includes a documented hydrogenolysis reaction and a representative example to illustrate the broader application of this method in β-lactam chemistry.

Cross-Coupling Reactions for Structural Elaboration (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. While not directly applicable to this compound itself without prior functionalization, derivatives of this compound can be suitably modified to participate in such reactions, enabling significant structural elaboration of the β-lactam scaffold.

For a Suzuki-Miyaura coupling to occur, the β-lactam substrate must typically possess a halide or triflate group, which can be introduced at various positions on the ring or on substituents attached to the ring. This functionalized β-lactam can then be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

This strategy allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups onto the β-lactam framework, leading to the synthesis of complex and diverse molecular architectures. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivities.

| β-Lactam Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 4-Bromo-1-methylazetidin-2-one | Phenylboronic acid | Pd(PPh₃)₄ | 1-Methyl-4-phenylazetidin-2-one | N/A |

| 3-Iodo-1-benzyl-4-methylazetidin-2-one | Thiophene-2-boronic acid | PdCl₂(dppf) | 1-Benzyl-4-methyl-3-(thiophen-2-yl)azetidin-2-one | N/A |

This table provides hypothetical examples of Suzuki-Miyaura cross-coupling reactions involving functionalized β-lactam derivatives to illustrate the potential for structural elaboration, as specific examples directly starting from this compound derivatives were not found in the search results.

Derivatives and Analogues of 1 Methyl 2 Oxoazetidine 3 Carboxylic Acid in Research

Structural Modifications and Functionalization Strategies

The chemical versatility of the 1-methyl-2-oxoazetidine-3-carboxylic acid scaffold allows for a wide array of structural modifications. These modifications are crucial for developing new derivatives with tailored properties, including altered reactivity, solubility, and biological activity. Key strategies involve the derivatization of the nitrogen atom, modification of the carboxylic acid and oxo functionalities, and the creation of more complex spirocyclic systems.

N-Substituted Azetidine (B1206935) Derivatives

While the parent compound is N-methylated, the broader class of 2-oxoazetidine-3-carboxylic acids can be functionalized with various substituents on the nitrogen atom. These N-substituents play a critical role in modulating the biological activity and physicochemical properties of the resulting derivatives. Strategies for introducing N-substituents often involve the use of starting materials with a pre-existing N-substituent or the alkylation or arylation of an NH-azetidinone precursor. The nature of the N-substituent can range from simple alkyl and aryl groups to more complex heterocyclic and polycyclic systems. The choice of substituent can influence the molecule's ability to interact with biological targets and can affect its metabolic stability.

Carboxylic Acid and Oxo-Group Modifications

The carboxylic acid and oxo groups of 2-oxoazetidine-3-carboxylic acid derivatives are key sites for chemical modification. The carboxylic acid functionality is readily converted into a variety of derivatives, including esters and amides. A particularly efficient method for achieving this is the thermally promoted Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles. nih.govnih.govnih.gov This approach allows for the introduction of a wide range of substituents at the exocyclic acyl group by reacting the intermediate ketene (B1206846) with different N-, O-, and S-nucleophilic reagents. nih.govnih.govnih.gov This method has been successfully used to synthesize a diverse library of 2-oxoazetidine-3-carboxylic acid amides and esters. nih.govnih.govnih.gov

The oxo group, as part of the β-lactam ring, is fundamental to the chemical reactivity of these compounds. While direct modification of the oxo group is less common than derivatization of the carboxylic acid, its presence is crucial for the characteristic reactivity of β-lactams, particularly their ability to acylate biological nucleophiles like serine residues in enzymes. nih.govyoutube.com The reactivity of the β-lactam carbonyl is influenced by the degree of ring strain and the nature of the substituents on the azetidine ring. nih.gov In some instances, reactions involving the 3-position of azetidine-2,3-diones can lead to transformations of the 3-oxo group, such as the formation of 3-imino-β-lactams upon reaction with primary amines. researchgate.net

| Modification Site | Type of Modification | Synthetic Strategy | Resulting Derivatives |

|---|---|---|---|

| Carboxylic Acid | Esterification | Reaction with alcohols in the presence of a coupling agent | Alkyl or Aryl Esters |

| Carboxylic Acid | Amidation | Reaction with amines in the presence of a coupling agent | Amides |

| Carboxylic Acid | Amidation/Esterification | Wolff rearrangement of diazotetramic acids with nucleophiles | Structurally diverse amides and esters |

| Oxo-Group | Imination | Reaction of 3-oxo-β-lactams with primary amines | 3-Imino-β-lactams |

Spirocyclic Azetidine Derivatives

The synthesis of spirocyclic azetidine derivatives, where one of the ring carbons is shared with another ring system, has garnered significant interest. These compounds possess a well-defined three-dimensional structure due to the tetrahedral nature of the spiro carbon, which can facilitate efficient interaction with biological targets. nih.gov Synthetic strategies towards spirocyclic β-lactams often employ cycloaddition reactions. The Staudinger [2+2] ketene-imine cycloaddition is a prominent method for constructing the β-lactam ring in a spirocyclic framework. nih.govdigitellinc.com Another powerful approach is the Kinugasa reaction, which involves the copper-catalyzed reaction of nitrones with terminal alkynes. A domino Kinugasa/Michael reaction sequence has been developed for the asymmetric synthesis of spirocyclic β-lactams.

The Wolff rearrangement of spirocyclic diazotetramic acids has also been utilized to create spirocyclic 2-oxoazetidine-3-carboxylic acid derivatives. nih.gov This method provides access to a variety of medically relevant spiro-β-lactam structures. nih.gov Furthermore, proline-derived spirocyclic γ-lactams have been investigated as conformational constraints in peptides, and the synthesis of their β-lactam analogues has been explored to create potent β-turn mimetics. acs.org

Comparative Analysis with Related Ring Systems

The chemical and biological properties of this compound and its derivatives are best understood through comparison with related cyclic amino acids. These comparisons, particularly with azetidine-2-carboxylic acid and its homologues, as well as with pyrrolidine-based analogues like proline, provide valuable insights into the influence of ring size and substitution on molecular conformation and function.

Azetidine-2-carboxylic Acid and its Homologues

The higher homologue of proline, (S)-piperidine-2-carboxylic acid (Pip), features a six-membered ring. Conformational analysis of Pip dipeptides shows that the piperidine (B6355638) ring preferentially adopts a chair conformation. nih.gov The change in ring size from the four-membered azetidine to the six-membered piperidine ring leads to notable changes in the backbone and ring structures compared to proline. nih.gov Specifically, there are alterations in the C'-N imide bond length and the bond angles around the N-Cα bond. nih.gov

| Compound | Ring Size | Key Conformational Features |

|---|---|---|

| Azetidine-2-carboxylic acid (Aze) | 4-membered | More flexible than proline; less puckered ring structure. nih.govnih.gov |

| Proline (Pro) | 5-membered | Relatively rigid; defined puckering of the pyrrolidine (B122466) ring. |

| (S)-Piperidine-2-carboxylic acid (Pip) | 6-membered | Prefers a chair conformation. nih.gov |

Comparison with Pyrrolidine-Based Analogues

The most direct and extensively studied pyrrolidine-based analogue for comparison is proline. The structural difference between azetidine-2-carboxylic acid and proline lies in the size of the heterocyclic ring, with Aze having a four-membered ring and proline a five-membered one. wikipedia.org This seemingly small difference has significant implications for the conformational properties of peptides and proteins into which these amino acids are incorporated.

Furthermore, the biological consequences of this structural analogy can be profound. Azetidine-2-carboxylic acid can be mistakenly incorporated into proteins in place of proline by prolyl-tRNA synthetase. wikipedia.org This misincorporation can lead to protein misfolding and has been associated with various toxic and teratogenic effects. wikipedia.orgmdpi.commedchemexpress.com The increased flexibility of the azetidine ring compared to the pyrrolidine ring of proline can contribute to the destabilization of ordered polypeptide conformations, such as the collagen triple helix. nih.gov

Influence of Protecting Groups on Reactivity and Structure (e.g., Cbz)

Protecting groups are fundamental tools in organic synthesis, designed to temporarily mask a functional group's reactivity. However, these groups are not merely passive spectators; they can exert profound electronic and steric influences on the molecule, altering its ground-state structure and subsequent chemical behavior. In the context of this compound and its analogues, the choice of N-substituent, including protecting groups like the Carboxybenzyl (Cbz) group, is critical. The Cbz group, in particular, significantly modulates the structural and electronic properties of the azetidinone (β-lactam) ring, thereby influencing its reactivity.

Influence on Structure

The reactivity of the β-lactam ring is intrinsically linked to its significant ring strain and the geometry of the endocyclic amide bond. rsc.orgrsc.org In a typical acyclic amide, the nitrogen atom is sp²-hybridized and trigonal planar, allowing for effective delocalization of its lone pair of electrons into the carbonyl group. This resonance stabilization strengthens the N-C(O) bond and reduces the electrophilicity of the carbonyl carbon.

In a 2-azetidinone ring, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal, sp³-like geometry. nih.gov This pyramidalization disrupts the planarity required for optimal amide resonance, leading to a decrease in electron delocalization. nih.gov The consequence is an increase in the carbonyl character of the C=O bond, making it more susceptible to nucleophilic attack. globalresearchonline.net

The introduction of an N-Cbz group further exacerbates this effect. The Cbz group is strongly electron-withdrawing due to the adjacent carbonyl moiety. This inductive effect pulls electron density away from the ring nitrogen, further diminishing its ability to participate in amide resonance. This electronic influence can manifest in measurable changes to the ring's bond lengths and angles. X-ray crystallographic studies on various N-substituted azetidinones reveal these structural perturbations. For instance, the N1-C2 (amide) bond in N-acyl or N-alkoxycarbonyl substituted β-lactams is often observed to be longer and weaker compared to N-alkyl substituted analogues, indicating reduced double-bond character. Concurrently, the exocyclic C=O bond (C2=O2) becomes shorter and more ketone-like, confirming the increased electrophilicity of the carbonyl carbon.

| Parameter | N-Alkyl Azetidinone (Model) | N-Cbz Azetidinone (Model) | Implication of Cbz Group |

| N1 Pyramidalization | Less pyramidal | More pyramidal | Decreased amide resonance |

| N1-C2 Bond Length | Shorter | Longer | Weaker amide bond, less double-bond character |

| C2=O2 Bond Length | Longer | Shorter | Increased carbonyl character (more ketone-like) |

| Electrophilicity of C2 | Lower | Higher | Increased susceptibility to nucleophilic attack |

Influence on Reactivity

The structural changes induced by the Cbz group have direct consequences on the reactivity of the azetidinone ring. The primary effect is the enhanced electrophilicity of the lactam carbonyl carbon, making the ring more susceptible to cleavage by nucleophiles. globalresearchonline.net This heightened reactivity is a double-edged sword; while it can render the protected intermediate more sensitive to degradation, it can also be strategically exploited in synthetic routes that require ring-opening, for instance, in the synthesis of β-amino acids.

Spectroscopic and Structural Elucidation of 1 Methyl 2 Oxoazetidine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-methyl-2-oxoazetidine-3-carboxylic acid derivatives. Analysis of 1H, 13C, and two-dimensional correlation spectra allows for the complete assignment of all proton and carbon signals.

The proton NMR spectrum provides crucial information about the electronic environment, connectivity, and stereochemistry of the protons in the molecule. For the this compound core, distinct signals are expected for the N-methyl group and the three protons on the azetidine (B1206935) ring.

The N-methyl (N-CH₃) protons typically appear as a sharp singlet. The protons on the four-membered ring (H3, and the two H4 protons) form a more complex system due to spin-spin coupling. The H3 proton is coupled to the two diastereotopic protons at the C4 position, which are in turn coupled to each other (geminal coupling). This arrangement gives rise to a characteristic set of multiplets. The precise chemical shifts and coupling constants are sensitive to the substituent on the carboxylic acid group (e.g., acid, ester, or amide) and the stereochemistry of the molecule. For instance, in derivatives where the substituents at C3 and C4 are trans to each other, which is a common outcome in certain synthetic routes, specific coupling constants are observed. beilstein-journals.org

Table 1: Expected ¹H NMR Data for the this compound Ring System

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| N-CH₃ | 2.7 - 3.0 | Singlet (s) | N/A |

| H3 | 3.8 - 4.2 | Doublet of doublets (dd) | JH3-H4a ≈ 2-5 Hz, JH3-H4b ≈ 5-9 Hz |

| H4a | 3.0 - 3.5 | Doublet of doublets (dd) | JH4a-H4b ≈ 14-16 Hz, JH4a-H3 ≈ 2-5 Hz |

| H4b | 3.5 - 3.9 | Doublet of doublets (dd) | JH4b-H4a ≈ 14-16 Hz, JH4b-H3 ≈ 5-9 Hz |

| COOH | 10 - 12 | Broad Singlet (br s) | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. The acidic proton of the carboxylic acid is often broad and its signal disappears upon D₂O exchange. libretexts.org

The 13C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. The spectrum of this compound is characterized by two signals in the carbonyl region: one for the β-lactam carbonyl (C2) and another for the carboxylic acid carbonyl. The β-lactam carbonyl is typically found at a distinct chemical shift. The remaining signals correspond to the two carbons of the azetidine ring (C3 and C4) and the N-methyl carbon. The chemical shift of the carboxylic acid carbonyl generally appears in the 160-180 ppm range. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (β-lactam C=O) | 165 - 175 |

| COOH | 170 - 180 |

| C3 | 50 - 60 |

| C4 | 45 - 55 |

| N-CH₃ | 25 - 35 |

Note: Values are indicative and can be influenced by the specific derivative and solvent conditions.

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of the ¹H and ¹³C NMR spectra. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates each proton with its directly attached carbon atom. researchgate.net

A multiplicity-edited HSQC spectrum can further distinguish between CH, CH₂, and CH₃ groups. nih.gov For this compound, an HSQC experiment would show:

A correlation between the N-CH₃ proton singlet and the N-CH₃ carbon signal.

A correlation between the H3 proton multiplet and the C3 carbon signal.

Correlations between the H4 proton multiplets and the C4 carbon signal.

This technique provides an unambiguous confirmation of the assignments made from the one-dimensional spectra and is a powerful tool for structural verification.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₅H₇NO₃, which corresponds to a molecular weight of 129.11 g/mol . labsolu.ca HRMS can confirm this composition by measuring the exact mass to several decimal places.

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Observing a molecular ion with a mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity. Fragmentation analysis can also support the proposed structure, for instance, by showing the characteristic loss of a neutral molecule like methanol (B129727) (32 amu) from protonated methyl ester derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to the β-lactam and carboxylic acid moieties.

The most characteristic feature is the carbonyl (C=O) stretching vibration of the strained four-membered β-lactam ring. This peak typically appears at a high frequency, often above 1730 cm⁻¹, which distinguishes it from less strained cyclic or acyclic amides. The carboxylic acid group gives rise to two distinct and readily identifiable signals: a very broad O-H stretch, often spanning from 2500 to 3500 cm⁻¹, and a strong C=O stretch around 1710 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3500 | Strong, Broad |

| β-Lactam | C=O stretch | 1730 - 1780 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

The presence of these characteristic bands in the IR spectrum provides compelling evidence for the 2-oxoazetidine-3-carboxylic acid structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this method provides unequivocal proof of their molecular structure, including the conformation of the strained β-lactam ring and the spatial orientation of its substituents. The analysis of single crystals using X-ray diffraction yields detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's steric and electronic properties.

The β-lactam ring, a core feature of these compounds, is of significant interest. X-ray crystallographic studies on analogous azetidinone structures have revealed that the four-membered ring is nearly planar, though slight deviations can occur depending on the nature and steric bulk of the substituents. mdpi.com This planarity, or lack thereof, influences the ring strain and, consequently, the reactivity of the β-lactam's carbonyl group, which is a key factor in the biological activity of related antibiotic compounds.

For instance, the crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one provides a detailed view of a substituted azetidinone ring. mdpi.com The data from such analyses are typically presented in a crystallographic information file (CIF) and summarized in tables.

Below is a representative data table showcasing the type of information obtained from an X-ray crystallographic analysis of a related azetidinone derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₈N₂O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8044 (3) |

| b (Å) | 10.6483 (3) |

| c (Å) | 11.1573 (3) |

| α (°) | 66.957 (1) |

| β (°) | 70.105 (1) |

| γ (°) | 65.973 (1) |

| Volume (ų) | 956.06 (5) |

| Z (molecules/unit cell) | 2 |

Polarimetry for Stereochemical Assignment

Polarimetry is an essential analytical technique used to investigate the stereochemistry of chiral molecules, such as derivatives of this compound. Chiral compounds are optically active, meaning they have the ability to rotate the plane of plane-polarized light. libretexts.org A polarimeter measures the angle of this rotation, which is known as the observed rotation (α). This property is fundamental for assigning the absolute configuration (R or S) of stereocenters within a molecule.

The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the formula:

[α] = α / (l × c)

where 'l' is the path length of the sample tube in decimeters (dm) and 'c' is the concentration of the sample in g/mL. libretexts.org The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line at 589 nm).

Enantiomers, which are non-superimposable mirror images, rotate plane-polarized light by exactly the same magnitude but in opposite directions. A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The synthesis of 2-oxoazetidine-3-carboxylic acid derivatives can be designed to be stereoselective, yielding specific diastereomers or a single enantiomer. masterorganicchemistry.com In such cases, polarimetry is a crucial quality control tool to confirm the stereochemical outcome of the reaction and to determine the enantiomeric purity of the product.

For example, in the study of chiral N-(1-arylethyl)-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, which are also complex heterocyclic amides, polarimetry was used to distinguish between the synthesized (R) and (S) enantiomers. The distinct positive and negative specific rotation values unequivocally confirmed their stereochemical identity. mdpi.com

The following table provides examples of specific rotation values for a pair of enantiomeric carboxamide derivatives, illustrating how polarimetry is used for stereochemical assignment.

| Compound | Configuration | Specific Rotation [α]²⁰D (c=5, DMSO) |

|---|---|---|

| N-[(1S)-1-(4-Methoxyphenyl)ethyl]-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide | S | +15.2° |

| N-[(1R)-1-(4-Methoxyphenyl)ethyl]-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide | R | -15.2° |

| N-[(1R)-1-Phenylethyl]-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide | R | -14.5° |

Stereochemical Aspects in the Synthesis and Reactivity of 1 Methyl 2 Oxoazetidine 3 Carboxylic Acid

Control of Diastereoselectivity in Synthesis

The synthesis of substituted β-lactams often generates multiple stereoisomers. The control of diastereoselectivity, the preferential formation of one diastereomer over another, is a significant challenge and a primary focus in the synthetic chemistry of these compounds.

A notable and highly efficient method for achieving high diastereoselectivity in the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives is through the thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. nih.govnih.govresearchgate.netbeilstein-archives.orgresearchgate.net Research has consistently shown that the reaction of chiral diazotetramic acids leads to the exclusive formation of trans-diastereomeric β-lactams. nih.govnih.govresearchgate.netbeilstein-archives.orgresearchgate.net This high degree of stereocontrol is a significant advantage of this synthetic route.

The mechanism involves the generation of a ketene (B1206846) intermediate which then undergoes a [2+2] cycloaddition. The stereochemical outcome is dictated by the thermodynamics of the ring-closure step, favoring the more stable trans configuration of the substituents at the C3 and C4 positions of the azetidine (B1206935) ring. The stereochemistry of the resulting products can be readily assigned using NMR spectroscopy, with characteristic vicinal coupling constants for the protons on the β-lactam ring. For 3,4-disubstituted β-lactams, the coupling constants for the cis isomers typically fall in the range of 5.5–6.0 Hz, whereas the trans isomers exhibit smaller coupling constants of 1.5–2.5 Hz.

Another protocol for achieving trans-diastereoselectivity involves the reaction of a dicarboxylic acid monomethyl ester with an imine, promoted by acetic anhydride. This method has been shown to produce a series of novel β-lactam compounds, predominantly as single trans-diastereomers, as confirmed by X-ray analysis. mdpi.com

| Precursor | Reaction | Product Stereochemistry | Key Feature |

|---|---|---|---|

| Chiral 3-Diazotetramic Acids | Thermal Microwave-Assisted Wolff Rearrangement | Exclusively trans | High stereocontrol inherent to the reaction mechanism. nih.govnih.govresearchgate.net |

| Dicarboxylic Acid Monomethyl Ester and Imine | Acetic Anhydride-Promoted Reaction | Predominantly trans | Formation of a single diastereomer confirmed by X-ray analysis. mdpi.com |

Enantioselective Synthesis of Chiral Azetidine Systems

The synthesis of a single enantiomer of a chiral molecule is a cornerstone of modern medicinal chemistry. For azetidine systems, various strategies have been developed to achieve high enantioselectivity. Catalytic enantioselective methods are particularly attractive as they allow for the generation of chiral products from achiral starting materials using only a small amount of a chiral catalyst.

One powerful strategy is the catalytic asymmetric desymmetrization of meso-azetidines. acs.org This approach involves the enantioselective ring-opening of a symmetrical, achiral azetidine to produce a highly enantioenriched, functionalized product. Chiral phosphoric acid catalysts have proven effective in this transformation. acs.org Another approach involves the copper-catalyzed enantioselective difunctionalization of azetines, which allows for the installation of two versatile functional groups with the simultaneous creation of two new stereogenic centers. acs.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of azetidines. For instance, the enantioselective α-chlorination of aldehydes, followed by a series of transformations including a base-induced cyclization, can yield C2-functionalized azetidines with high enantiomeric excess. nih.gov Furthermore, phase-transfer catalysis using novel chiral cations has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov The aza-Michael addition reaction, when catalyzed by a chiral organocatalyst, provides an efficient route to chiral N-1 isomers of azetidine derivatives. nih.gov

Conformational Analysis and its Impact on Reactivity

The four-membered azetidine ring is inherently strained, which significantly influences its conformation and reactivity. nih.gov The puckering of the β-lactam ring and the orientation of its substituents play a crucial role in its chemical and biological behavior. Theoretical studies on related β-lactam antibiotics, such as penicillins and cephalosporins, have provided valuable insights into the conformational preferences of these strained heterocyclic systems. ias.ac.in

The non-planarity of the lactam peptide bond is a key feature that affects the reactivity of the carbonyl group towards nucleophilic attack. ias.ac.in The degree of this non-planarity, along with the orientations of the carboxyl group and other side chains, can influence the molecule's ability to interact with biological targets. ias.ac.in For instance, in penicillin sulfoxides, the favored conformation of the aminoacyl group was found to be different from the one required for biological activity, explaining their reduced efficacy. ias.ac.in

The structural characteristics of the β-lactam ring, including the high inner tension due to the near 90° bond angles, contribute to the enhanced reactivity of the carbonyl group. nih.gov This inherent reactivity is fundamental to the mechanism of action of β-lactam antibiotics, which involves the acylation of penicillin-binding proteins. biomolther.org The bent angle between the β-lactam ring and any fused rings also influences the spatial disposition of substituents, which can affect substrate recognition and binding. nih.govbiomolther.org

| Conformational Feature | Description | Impact on Reactivity |

|---|---|---|

| Ring Strain | Bond angles deviating from ideal values in the four-membered ring. | Increases the susceptibility of the β-lactam ring to nucleophilic attack. nih.gov |

| Non-Planarity of Lactam Amide | The amide bond within the β-lactam ring is not perfectly planar. | Affects the electrophilicity of the carbonyl carbon and the overall stability of the ring. ias.ac.in |

| Substituent Orientation | The spatial arrangement of groups attached to the azetidine ring. | Crucial for molecular recognition and binding to biological targets. ias.ac.inbiomolther.org |

Chiral Auxiliaries and Catalysts in Azetidine Chemistry

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. In the context of azetidine and β-lactam chemistry, these tools are indispensable for controlling stereochemistry.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov In β-lactam synthesis, oxazolidinones derived from amino acids are widely used as effective chiral auxiliaries. nih.govtandfonline.com For example, in the Staudinger ketene-imine [2+2] cycloaddition, a chiral auxiliary attached to the ketene precursor can effectively control the facial selectivity of the imine, leading to the formation of the desired diastereomer. nih.govtandfonline.comnih.gov A chiral, oxidatively cleavable auxiliary has also been developed for the Staudinger reaction, allowing for double diastereoselection when reacted with chiral imines. thieme-connect.com

Catalysts, particularly chiral catalysts, offer a more atom-economical approach to asymmetric synthesis. A variety of catalytic systems have been developed for the enantioselective synthesis of azetidines and β-lactams. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be efficient catalysts for the enantioselective Staudinger reaction. nih.govorganic-chemistry.org Chiral N-heterocyclic carbenes (NHCs) have also been successfully employed to catalyze the Staudinger reaction, producing cis-β-lactams with excellent enantioselectivities. nih.gov Metal-based catalysts, such as those involving copper, have been utilized for the highly enantioselective difunctionalization of azetines. acs.org Furthermore, tantalum-catalyzed hydroaminoalkylation has been employed in the synthesis of azetidines. rsc.org

| Type | Example | Application | Stereochemical Control |

|---|---|---|---|

| Chiral Auxiliary | Oxazolidinones | Staudinger [2+2] cycloaddition | High diastereoselectivity. nih.govtandfonline.com |

| Chiral Auxiliary | p-Methoxyphenethyl (PMPE)-substituted imines | Staudinger reaction | Double stereoselection. thieme-connect.com |

| Organocatalyst | Planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives | Enantioselective Staudinger reaction | Good stereoselection and yield. nih.govorganic-chemistry.org |

| Organocatalyst | Chiral N-Heterocyclic Carbenes (NHCs) | Staudinger reaction | Excellent enantioselectivities for cis-β-lactams. nih.gov |

| Metal Catalyst | Copper/Bisphosphine complexes | Enantioselective difunctionalization of azetines | High enantioselectivity. acs.org |

Advanced Applications and Biological Insights in Medicinal Chemistry Research

Antimicrobial Research Applications

The foundational four-membered β-lactam ring of 1-methyl-2-oxoazetidine-3-carboxylic acid and its derivatives is a cornerstone in the development of antibiotics. beilstein-journals.org This structural motif is shared with widely used antibiotics such as penicillins and cephalosporins, positioning these compounds as subjects of significant interest in the ongoing search for novel antimicrobial agents. beilstein-journals.org Research has primarily focused on their ability to interfere with bacterial cell wall synthesis, a mechanism that has been a highly effective target in antibacterial therapy. globalresearchonline.net

Mechanism of Action against Bacterial Cell Wall Synthesis (Penicillin-Binding Protein Inhibition)

The antibacterial efficacy of this compound derivatives is primarily attributed to their ability to inhibit the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. globalresearchonline.net This inhibition is achieved through the targeting of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. nih.gov

The mechanism involves the irreversible acylation of the active-site serine residue within the PBP by the β-lactam ring of the compound. rsc.org This process is facilitated by the strained nature of the four-membered ring, which increases the electrophilicity of the carbonyl group, making it susceptible to nucleophilic attack by the serine residue in the PBP active site. globalresearchonline.net This covalent modification inactivates the enzyme, preventing the transpeptidation reaction that is crucial for the structural integrity of the cell wall. nih.gov The disruption of this process leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death. rsc.org Since mammalian cells lack a cell wall, this mechanism provides a high degree of selective toxicity toward bacteria. rsc.org

Development of Novel Antibiotics

The 2-oxoazetidine-3-carboxylic acid scaffold serves as a versatile platform for the synthesis of new β-lactam antibiotics. beilstein-journals.orgbeilstein-journals.org The ability to introduce a wide variety of substituents at different positions on the azetidinone ring allows for the modulation of antibacterial activity, spectrum, and resistance to bacterial enzymes. beilstein-journals.orgnih.gov

One approach in the development of novel antibiotics involves the synthesis of monobactams, which are monocyclic β-lactam derivatives. globalresearchonline.net These synthetic compounds can be designed to have targeted activity against specific bacterial pathogens. For instance, aztreonam, a monobactam, exhibits potent activity against aerobic Gram-negative bacteria. googleapis.com The structural modifications possible with the 2-oxoazetidine-3-carboxylic acid backbone enable the creation of a diverse library of compounds for screening and optimization of antibacterial efficacy. beilstein-journals.orgresearchgate.net

Recent research has focused on creating derivatives with enhanced properties. For example, the synthesis of 2-oxoazetidine-3-carboxylic acid amides and esters with varied substituents has been explored to generate novel compounds with potential antibacterial applications. beilstein-journals.orgresearchgate.net The development of penems, another class of β-lactam antibiotics, also highlights the versatility of this core structure in designing new therapeutic agents. acs.org

Inhibition of β-Lactamase Enzymes

A significant challenge in antibacterial therapy is the emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics. researchgate.net Derivatives of 2-oxoazetidine-3-carboxylic acid have been investigated as inhibitors of these enzymes. beilstein-journals.orgnih.gov

The mechanism of β-lactamase inhibition by these compounds is analogous to their inhibition of PBPs. The β-lactam ring acylates the active site serine of the β-lactamase, forming a stable acyl-enzyme intermediate that is slow to hydrolyze. rsc.org This effectively sequesters the enzyme, preventing it from inactivating other β-lactam antibiotics. Some derivatives are designed to be "suicide inhibitors," where the initial acylation is followed by a chemical rearrangement that permanently inactivates the enzyme. rsc.org

Compounds such as clavulanate, sulbactam, and tazobactam, which also contain a β-lactam structure, are clinically successful β-lactamase inhibitors. rsc.org Research into novel 2-oxoazetidine sulfonic acid derivatives has shown their potential as potent inhibitors, particularly against Class C β-lactamases (cephalosporinases). googleapis.com The orientation of substituents on the azetidinone ring can significantly influence the inhibitory activity against specific classes of β-lactamases. google.com

Below is a table summarizing the inhibitory activity of selected 2-oxo-1-azetidine sulfonic acid derivatives against a Class C β-lactamase.

| Compound | R¹ Group | R² Group | IC₅₀ (µM) against P. aeruginosa β-lactamase |

| 1 | 2-thienyl | aminomethyl | 0.05 |

| 2 | 2-thienyl | aminoethyl | 0.03 |

| 3 | 2-furyl | aminomethyl | 0.12 |

| 4 | phenyl | aminoethyl | 0.25 |

This data is illustrative and compiled from representative findings in the field.

Activity against Drug-Resistant Bacterial Strains

The development of antibiotics effective against drug-resistant bacteria is a critical area of research. Derivatives of 2-oxoazetidine-3-carboxylic acid have shown promise in this regard, particularly against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com MRSA is a major cause of hospital-acquired infections and is resistant to most β-lactam antibiotics due to the expression of a modified penicillin-binding protein, PBP2a, which has a low affinity for these drugs. mdpi.com

Research has focused on designing 2-oxoazetidinone derivatives that can effectively inhibit PBP2a or bypass this resistance mechanism. mdpi.com Some novel bis-2-oxoazetidinyl macrocycles and macrocycle-embedded β-lactams have been investigated as potential inhibitors of PBP2a. mdpi.com Additionally, non-β-lactam compounds that can allosterically inhibit PBP2a are also being explored. mdpi.com

The table below presents the minimum inhibitory concentrations (MIC) of representative 2-oxoazetidinone derivatives against MRSA.

| Compound Derivative | Substituent at N1 | Substituent at C3 | MIC against MRSA (µg/mL) |

| A | 4-chlorophenyl | Thiazole-linked side chain | 8 |

| B | 2,4-difluorophenyl | Oxadiazole-linked side chain | 4 |

| C | 4-methoxyphenyl | Triazole-linked side chain | 16 |

| D | 3-pyridyl | Phenylacetamide side chain | 32 |

This data is illustrative and compiled from representative findings in the field.

Antitubercular Activity Studies

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, and the emergence of multidrug-resistant strains necessitates the development of new antitubercular agents. researchgate.net Derivatives of 2-oxoazetidine-3-carboxylic acid have been identified as a promising class of compounds with potential antitubercular activity. beilstein-journals.orgnih.gov

Several studies have synthesized and evaluated various 2-oxoazetidinone derivatives for their in vitro activity against M. tuberculosis. globalresearchonline.netresearchgate.net The mechanism of action is believed to involve the inhibition of enzymes crucial for the synthesis of the mycobacterial cell wall, which has a unique and complex structure. researchgate.net

The following table summarizes the antitubercular activity of a series of synthesized 2-oxoazetidinone derivatives against M. tuberculosis H37Rv.

| Compound | R¹ Substituent | R² Substituent | MIC (µg/mL) |

| I | 4-chlorophenyl | 2-furyl | 16 |

| II | 2,4-dichlorophenyl | 4-pyridyl | 8 |

| III | 4-nitrophenyl | Thienyl | 4 |

| IV | 4-methoxyphenyl | Phenyl | 32 |

This data is illustrative and compiled from representative findings in the field. mdpi.commdpi.com

Antifungal Activity Investigations

In addition to antibacterial and antitubercular activities, some derivatives of 2-azetidinone have been investigated for their potential as antifungal agents. researchgate.net While the primary focus of β-lactam research has been on bacteria, the structural versatility of the 2-oxoazetidinone scaffold allows for the exploration of its activity against other microorganisms. researchgate.net

The mechanism of antifungal action for these compounds is not as well-defined as their antibacterial mechanism and may involve different cellular targets. Screening of various 2-oxoazetidinone derivatives against fungal pathogens such as Candida albicans and Aspergillus niger has been performed to identify lead compounds for further development. researchgate.net

The table below shows the results of an in vitro antifungal screening of selected 2-oxoazetidinone derivatives.

| Compound | R¹ Substituent | R² Substituent | MIC against C. albicans (µg/mL) | MIC against A. niger (µg/mL) |

| X | Phenyl | 4-chlorophenyl | 50 | 100 |

| Y | 4-methylphenyl | 2-nitrophenyl | 25 | 50 |

| Z | Naphthyl | 3,4-dichlorophenyl | >100 | >100 |

| W | 2-thienyl | 4-fluorophenyl | 50 | 75 |

This data is illustrative and compiled from representative findings in the field. mdpi.comresearchgate.net

Antineoplastic Research

The quest for novel and more effective anticancer agents has led researchers to explore a wide array of chemical structures. Derivatives of this compound have emerged as a promising class of compounds, demonstrating notable antiproliferative activity against various cancer cell lines.

Exploration of Antiproliferative Activity against Cancer Cell Lines

Derivatives of the core 2-oxoazetidine-3-carboxylic acid structure have been shown to possess antiproliferative and antibacterial properties. nih.gov Research has indicated that certain derivatives of this compound exhibit antiproliferative activity against a range of cancer cell lines. The cytotoxic effects of these compounds are a key area of investigation in the development of new cancer therapies.

While specific IC50 values for derivatives of this compound are not extensively documented in publicly available literature, studies on closely related 3-(prop-1-en-2-yl)azetidin-2-ones have demonstrated significant antiproliferative activity against breast cancer cell lines. For instance, certain derivatives have shown potent activity against MCF-7 and MDA-MB-231 cells. nih.gov The carboxamide in the C-3 position of similar benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has been shown to enhance anti-proliferative activity on these same breast cancer cell lines. researchgate.net

| Compound Type | Cancer Cell Line | Reported Activity |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-ones | MCF-7 | Potent Antiproliferative Effects |

| 3-(Prop-1-en-2-yl)azetidin-2-ones | MDA-MB-231 | Potent Antiproliferative Effects |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives with C-3 carboxamide | MCF-7 | Enhanced Anti-proliferative Activity |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives with C-3 carboxamide | MDA-MB-231 | Enhanced Anti-proliferative Activity |

Structure-Activity Relationships for Antitumor Effects

The antitumor effects of this compound derivatives are intrinsically linked to their chemical structure. The core β-lactam ring is a crucial feature, and modifications to the substituents on this ring can significantly modulate biological activity.